2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide
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Overview
Description
2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide is an organic compound with the molecular formula C17H19N3O2 It is a benzamide derivative characterized by the presence of an amino group and a morpholine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit focal adhesion kinase, which plays a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: A simpler derivative with similar biological activities.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Known for its anti-inflammatory properties.
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: An experimental compound with potential therapeutic applications.
Uniqueness
2-amino-N-(4-(morpholin-4-yl)phenyl)benzamide is unique due to its specific structural features, including the morpholine ring and the amino group attached to the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-amino-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H19N3O2/c18-16-4-2-1-3-15(16)17(21)19-13-5-7-14(8-6-13)20-9-11-22-12-10-20/h1-8H,9-12,18H2,(H,19,21) |
InChI Key |
VJNWJPQVVLEHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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